![molecular formula C21H12F2N2O3 B2486964 N-(3,5-difluorophenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide CAS No. 955299-66-8](/img/structure/B2486964.png)
N-(3,5-difluorophenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide
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Description
N-(3,5-difluorophenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide is a compound of interest in the field of organic and medicinal chemistry due to its structural complexity and potential biological activities. Research in this area focuses on synthesizing novel compounds, analyzing their molecular structures, understanding their chemical and physical properties, and exploring their chemical reactivity.
Synthesis Analysis
The synthesis of compounds similar to N-(3,5-difluorophenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide involves various strategies, including condensation reactions, nucleophilic substitution, and cycloaddition reactions. For example, Patel and Dhameliya (2010) demonstrated the synthesis of benzamide derivatives through facile condensation with aromatic aldehydes, leading to compounds with potential antimicrobial activities (Patel & Dhameliya, 2010).
Molecular Structure Analysis
The crystal structure and spectroscopic analysis play a crucial role in understanding the molecular configuration of these compounds. Bülbül et al. (2015) detailed the crystal structure of a similar benzamide compound, characterized by IR spectroscopy, SEM, and X-ray diffraction, highlighting the importance of N-H⋯O hydrogen bonds in stabilizing the molecular structure (Bülbül et al., 2015).
Chemical Reactions and Properties
The chemical reactivity of such benzamide derivatives includes their participation in various organic reactions, such as the formation of pyrazole derivatives through reactions with hydrazine derivatives. Patel and Dhameliya (2010) explored these transformations, which are crucial for creating compounds with enhanced biological activities (Patel & Dhameliya, 2010).
Physical Properties Analysis
The physical properties, including solubility, melting point, and crystalline structure, are determined through experimental studies such as those conducted by Bülbül et al. (2015), which contribute to the understanding of the material's characteristics and potential applications (Bülbül et al., 2015).
Chemical Properties Analysis
Exploring the chemical properties involves studying the compound's reactivity, stability, and interaction with other molecules. The work by Patel and Dhameliya (2010) on the synthesis and evaluation of benzamide derivatives provides insights into their antibacterial and antifungal properties, which are significant for developing new antimicrobial agents (Patel & Dhameliya, 2010).
Scientific Research Applications
Synthesis and Molecular Docking
A pivotal study involves the synthesis of N-aryl-2-(1,3-dioxoisoindolin-2-yl)-3-phenylpropanamides derivatives, where N-(3,5-difluorophenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide could be analogously synthesized. These compounds were evaluated for antiepileptic activity, showcasing significant latency times in seizure thresholds compared to controls, suggesting potential therapeutic applications. Molecular docking studies further revealed strong interactions with the GABAA receptor, indicating a methodical approach to understanding compound-receptor interactions (Asadollahi et al., 2019).
Anticancer and Antioxidant Activities
N-(benzo[d]oxazol-2-yl)-2-(7- or 5-substituted-2-oxoindolin-3-ylidene) hydrazinecarboxamide derivatives, with a core structure similar to the query compound, demonstrated significant anticancer and antioxidant activities. These compounds showed dose-dependent inhibition of cancer cell growth and potent free radical scavenging properties, highlighting the potential of such compounds in cancer therapy and as antioxidants (Gudipati et al., 2011).
Antimicrobial Properties
Another research avenue explored the synthesis of derivatives bearing similarities to N-(3,5-difluorophenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide, which exhibited promising antibacterial activities. These findings underscore the potential of these compounds as antimicrobial agents, warranting further investigation into their mechanism of action and spectrum of activity (Patel & Dhameliya, 2010).
Antipathogenic Activity
The antipathogenic activity of acylthioureas, structurally related to the query compound, was investigated, revealing significant effects against bacterial strains capable of biofilm formation. This study highlights the role of specific substituents in enhancing the antibiofilm properties of such compounds, suggesting their utility in developing novel anti-microbial agents (Limban et al., 2011).
properties
IUPAC Name |
N-(3,5-difluorophenyl)-4-(1,3-dioxoisoindol-2-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12F2N2O3/c22-13-9-14(23)11-15(10-13)24-19(26)12-5-7-16(8-6-12)25-20(27)17-3-1-2-4-18(17)21(25)28/h1-11H,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSNDCNGYHRZMLU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NC4=CC(=CC(=C4)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12F2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,5-difluorophenyl)-4-(1,3-dioxoisoindolin-2-yl)benzamide |
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